beta-Styrenesulfonic Acid Sodium Salt
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Overview
Description
beta-Styrenesulfonic Acid Sodium Salt is a highly reactive vinyl monomer containing a hydrophilic sulfonate group. It is known for its low toxicity and high thermal stability, making it a valuable compound in various industrial applications. This compound is widely used to improve the dyeability of acrylic and polyester fibers, and it also finds applications in water treatment, photography, and paper manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions
beta-Styrenesulfonic Acid Sodium Salt can be synthesized through the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Styrene is reacted with sulfur trioxide or chlorosulfonic acid to form styrene sulfonic acid.
Neutralization: The resulting styrene sulfonic acid is then neutralized with sodium hydroxide to produce sodium styrenesulfonate.
Industrial Production Methods
In industrial settings, sodium styrenesulfonate is produced using a continuous process that ensures high purity and consistent quality. The process involves the controlled addition of sulfur trioxide to styrene, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain a white crystalline solid .
Chemical Reactions Analysis
Types of Reactions
beta-Styrenesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Common reagents include radical initiators such as ammonium persulfate and cross-linkers like N,N’-methylenebisacrylamide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
beta-Styrenesulfonic Acid Sodium Salt has a wide range of scientific research applications, including:
Mechanism of Action
beta-Styrenesulfonic Acid Sodium Salt exerts its effects through its sulfonate group, which imparts hydrophilicity and reactivity to the compound. In biological systems, it can bind to various ions and molecules, facilitating their removal or modification. For example, in the treatment of hyperkalemia, sodium styrenesulfonate exchanges sodium ions for potassium ions in the gastrointestinal tract, leading to the excretion of excess potassium .
Comparison with Similar Compounds
beta-Styrenesulfonic Acid Sodium Salt is unique due to its high reactivity and thermal stability. Similar compounds include:
Sodium 4-vinylbenzenesulfonate: Similar in structure and reactivity, used in similar applications.
Polystyrene Sulfonate: A polymer form of sodium styrenesulfonate, used in ion exchange membranes and drug delivery systems.
Sodium p-styrenesulfonate: Another variant with similar properties and applications.
Properties
Molecular Formula |
C8H7NaO3S |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
sodium;2-phenylethenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
MNCGMVDMOKPCSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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